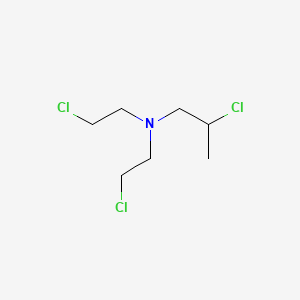
Novembichine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Novembichine is a nitrogen mustard compound known for its alkylating properties It has been widely studied and utilized in various fields, particularly in medicinal chemistry, due to its ability to interfere with DNA replication and cell division
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Novembichine typically involves the reaction of beta-chloroethylamine with beta-chloropropylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as sodium hydroxide, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is then purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Novembichine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions, ammonia, or amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while reduction can produce primary or secondary amines .
Scientific Research Applications
Novembichine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its effects on cellular processes and DNA interactions.
Medicine: It is a key component in the development of chemotherapeutic agents for cancer treatment.
Industry: The compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of Novembichine involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and cell division. This results in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl-bis(beta-chloroethyl)amine: Another nitrogen mustard with similar alkylating properties.
Tris(beta-chloroethyl)amine: Known for its use in cancer treatment.
Chlorambucil: A related alkylating agent used in chemotherapy
Properties
CAS No. |
3572-69-8 |
|---|---|
Molecular Formula |
C7H14Cl3N |
Molecular Weight |
218.5 g/mol |
IUPAC Name |
2-chloro-N,N-bis(2-chloroethyl)propan-1-amine |
InChI |
InChI=1S/C7H14Cl3N/c1-7(10)6-11(4-2-8)5-3-9/h7H,2-6H2,1H3 |
InChI Key |
FRUNNMHCUYUXJY-UHFFFAOYSA-N |
SMILES |
CC(CN(CCCl)CCCl)Cl |
Canonical SMILES |
CC(CN(CCCl)CCCl)Cl |
Related CAS |
1936-40-9 (hydrochloride) |
Synonyms |
N,N-bis(2-chloroethyl)-2-chloropropylamine novembichine novembichine hydrochloride novoembichine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















